CYP3A4 Inhibition vs. Benzimidazolone Comparator
1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one inhibits human CYP3A4 with an IC50 of 233 nM [1]. By comparison, a structurally related benzimidazolone derivative—1-benzyl-3-(1-(1-(pyridin-4-ylmethyl)piperidine-4-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one—exhibits a CYP3A4 IC50 of 400 nM in the same assay format [2].
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 233 nM |
| Comparator Or Baseline | 1-benzyl-3-(1-(1-(pyridin-4-ylmethyl)piperidine-4-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (400 nM) |
| Quantified Difference | 1.7-fold lower IC50 (higher potency) |
| Conditions | Human CYP3A4 expressed in insect supersomes; 10-hydroxymidazolam formation from midazolam |
Why This Matters
Lower IC50 indicates higher potency, which may translate to a reduced dose requirement in CYP3A4-related studies or a cleaner signal in in vitro ADME panels.
- [1] BindingDB. BDBM50568243 CHEMBL4846752. CYP3A4 IC50: 233 nM. View Source
- [2] BindingDB. BDBM50325465 CHEMBL1222938. 1-benzyl-3-(1-(1-(pyridin-4-ylmethyl)piperidine-4-carbonyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one CYP3A4 IC50: 400 nM. View Source
